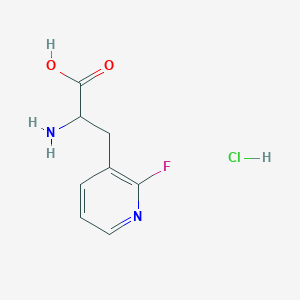

2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

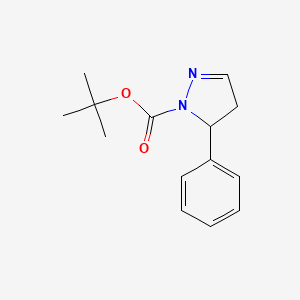

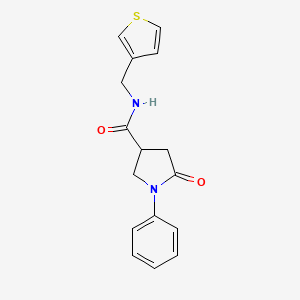

“2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2413868-25-2 . It has a molecular weight of 220.63 and its IUPAC name is 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride .

Molecular Structure Analysis

The InChI code for “2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride” is 1S/C8H9FN2O2.ClH/c9-7-5(2-1-3-11-7)4-6(10)8(12)13;/h1-3,6H,4,10H2,(H,12,13);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications

Antibacterial Agents Synthesis

A study led by Egawa et al. (1984) discusses the synthesis and antibacterial activity of pyridonecarboxylic acids, emphasizing the introduction of amino- and/or hydroxy-substituted cyclic amino groups. This research highlights the potential of structurally similar compounds in developing potent antibacterial agents, providing a foundation for exploring related compounds like "2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride" in antibacterial applications (Egawa et al., 1984).

Crystal Structure Analysis

The crystal structure of fluoroxypr, a pyridine herbicide, was analyzed by Park et al. (2016), showcasing the importance of structural analysis in understanding the interaction mechanisms of pyridine-based compounds. Such studies are crucial for the development of novel compounds with enhanced efficacy and specificity (Park et al., 2016).

Fluorination Techniques

Matsumoto et al. (1984) described the synthesis of fluorinated pyridines via the Balz-Schiemann reaction, an essential methodology for introducing fluorine atoms into organic molecules. This technique is vital for the synthesis of fluorinated compounds like "2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride," which are often used in pharmaceuticals due to the unique properties conferred by the fluorine atom (Matsumoto et al., 1984).

Fluorescence Derivatization

Research by Frade et al. (2007) explored the fluorescence derivatization of amino acids, demonstrating the potential for creating highly fluorescent compounds for biological assays. This approach can be relevant for compounds like "2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride" in developing novel fluorescent markers for biochemical research (Frade et al., 2007).

Anticancer Agents Development

Temple et al. (1983) synthesized compounds with potential anticancer activity, highlighting the importance of novel organic compounds in the development of therapeutic agents. Research into compounds with unique structural features, such as "2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride," could lead to new anticancer treatments (Temple et al., 1983).

Mechanism of Action

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2.ClH/c9-7-5(2-1-3-11-7)4-6(10)8(12)13;/h1-3,6H,4,10H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSAEKOYSJZNKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)

![2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2399745.png)

![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)

![N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2399750.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2399757.png)

![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)